![molecular formula C8H12N4O2S B2555574 [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 531536-55-7](/img/structure/B2555574.png)

[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

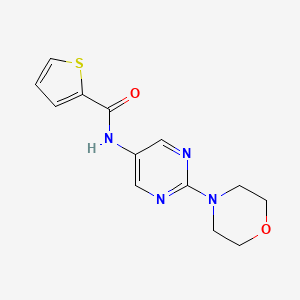

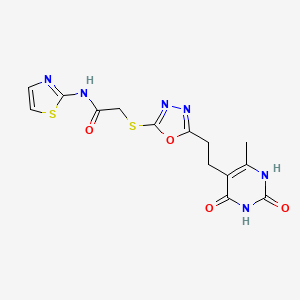

“[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid” is a biochemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of “[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid” consists of a cyclopentyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety through a sulfur atom .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

“[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid” is predicted to have a melting point of 157.91°C and a boiling point of approximately 457.9°C at 760 mmHg . Its density is predicted to be approximately 1.6 g/cm3, and it has a refractive index of n20D 1.76 .Applications De Recherche Scientifique

Role in Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their biological activity .

Use in Click Chemistry

The compound can be used in click chemistry approaches, which are a type of chemical synthesis . These approaches are eco-friendly and can be done under moderate conditions, with easy extractions and setup, and at a low cost .

DNA Synthesis

Dilute 1H-tetrazole, a related compound, is used for DNA synthesis in biochemistry . The presence of free N-H in tetrazoles, including “[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid”, causes the acidic nature of these compounds and allows them to form both aliphatic and aromatic heterocyclic compounds .

Synthesis of Energetic Materials

Tetrazole derivatives have been used in the synthesis of high-performance energetic materials . Their good detonation properties and moderate sensitivities make them promising candidates for this application .

Use in Peptoid Derivatives

Tetrazole derivatives have been used in the synthesis of peptoid derivatives . These derivatives can be used in various applications, including drug discovery and materials science .

Use in the Synthesis of Boronic Acids

Tetrazole derivatives, such as “[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid”, can be used in the synthesis of boronic acids . These acids have a wide range of applications, including in the synthesis of pharmaceuticals and in materials science .

Propriétés

IUPAC Name |

2-(1-cyclopentyltetrazol-5-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c13-7(14)5-15-8-9-10-11-12(8)6-3-1-2-4-6/h6H,1-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWCCVDBCKPKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NN=N2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)

![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)

![2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2555500.png)

![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2555503.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2555511.png)